molecular formula C10H11BrFNO2 B8497687 Ethyl 2-(4-bromo-3-fluoro-anilino)acetate

Ethyl 2-(4-bromo-3-fluoro-anilino)acetate

Cat. No. B8497687
M. Wt: 276.10 g/mol
InChI Key: OUEVKDHFYGKXDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(4-bromo-3-fluoro-anilino)acetate is a useful research compound. Its molecular formula is C10H11BrFNO2 and its molecular weight is 276.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-(4-bromo-3-fluoro-anilino)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(4-bromo-3-fluoro-anilino)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Ethyl 2-(4-bromo-3-fluoro-anilino)acetate

Molecular Formula

C10H11BrFNO2

Molecular Weight

276.10 g/mol

IUPAC Name

ethyl 2-(4-bromo-3-fluoroanilino)acetate

InChI

InChI=1S/C10H11BrFNO2/c1-2-15-10(14)6-13-7-3-4-8(11)9(12)5-7/h3-5,13H,2,6H2,1H3

InChI Key

OUEVKDHFYGKXDU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC1=CC(=C(C=C1)Br)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stirred solution of 4-bromo-3-fluoro-aniline (120 g, 0.63 mol) and diisopropylethylamine (162 g, 1.26 mol) in acetonitrile (1.0 L) was heated to 60° C. and ethyl bromoacetate (105 g, 0.63 mol) was added dropwise within 2 h. The reaction mixture was stirred at this temperature for 12 h and was then evaporated to dryness. Water was added to the residue and the solid was filtered. Crystallization from petroleum ether and ethyl acetate (5:1) provided the desired product as a white solid.
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
162 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
105 g
Type
reactant
Reaction Step Two

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